molecular formula C9H8ClF3N2O B1414064 N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 2251053-07-1

N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1414064
CAS No.: 2251053-07-1
M. Wt: 252.62 g/mol
InChI Key: XKGOXRWBMKHPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide is a chemical building block of interest in medicinal chemistry and drug discovery. Compounds featuring the trifluoromethylphenyl acetamide scaffold are frequently investigated for their potential biological activities. Research on analogous structures has shown that such molecules can be explored as key intermediates in the synthesis of potential therapeutic agents . The presence of both the trifluoromethyl group, known to enhance metabolic stability and membrane permeability, and the chloro-amino substitution pattern on the phenyl ring makes this compound a versatile synthon for further chemical functionalization . It serves as a valuable precursor for researchers developing novel small molecules, particularly in the creation of multitarget-directed ligands for oncology and central nervous system (CNS) disorders . This compound is intended for use in laboratory research to help advance the development of new pharmaceutical candidates.

Properties

IUPAC Name

N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c1-4(16)15-8-6(10)2-5(3-7(8)14)9(11,12)13/h2-3H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGOXRWBMKHPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Chlorination

Step Reaction Conditions Products
Nitration Concentrated nitric acid, sulfuric acid 2-chloro-6-nitro-4-(trifluoromethyl)aniline
Chlorination Chlorinating agent (e.g., chlorine gas) 2-chloro-6-nitro-4-(trifluoromethyl)aniline

Reduction

Step Reaction Conditions Products
Reduction Hydrogen gas, palladium catalyst 2-chloro-6-amino-4-(trifluoromethyl)aniline

Acetylation

Step Reaction Conditions Products
Acetylation Acetic anhydride, pyridine This compound

Research Findings

While specific research findings on the synthesis of this compound are limited, related compounds like N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide have been studied extensively. The nitration and acetylation steps are common in the synthesis of such aromatic acetamides.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the trifluoromethyl group enhances its ability to interact with biological targets involved in inflammatory pathways. This makes it a candidate for further research into treatments for inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of 2-amino-6-chloro-4-(trifluoromethyl)aniline with acetic anhydride or chloroacetyl chloride under controlled conditions to optimize yield and purity.

Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound. The researchers evaluated the biological activity of these derivatives against several cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its potency against drug-resistant cancer cells, highlighting its potential as a lead compound for new anticancer drugs.

Interaction Studies

Another research project investigated the compound's binding affinity to various biological targets, including kinases involved in cancer progression. The findings suggested that this compound could serve as a scaffold for developing selective kinase inhibitors, providing insights into its role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Phenyl Ring

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide (CAS 172215-95-1)
  • Structural Differences: Replaces the amino group at position 2 with a nitro (-NO₂) group.
  • Impact on Properties: Electron Effects: The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the amino group in the target compound. This may decrease nucleophilic reactivity and alter binding affinities in biological systems. Synthetic Utility: Nitro groups are often intermediates for amino groups via reduction, suggesting the nitro analog could serve as a precursor to the target compound .
N-(3-chloro-4-hydroxyphenyl)acetamide
  • Structural Differences : Features a hydroxyl (-OH) group at position 4 and a chlorine at position 3.
  • Acidity: The hydroxyl group increases acidity (pKa ~10), whereas the amino group in the target compound is basic (pKa ~4–5), leading to divergent ionization states under physiological conditions .

Core Structure Modifications

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide)
  • Structural Differences : Replaces the phenyl ring with a benzothiazole core.
  • Impact on Properties: Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activities. The benzothiazole core may enhance π-stacking interactions in enzymatic binding pockets compared to the phenyl ring in the target compound. Electron-Deficient Character: The benzothiazole’s inherent electron deficiency, combined with trifluoromethyl and chloro substituents, may amplify electrophilic reactivity .
Quinoline-Indolinylidene Acetamides (e.g., (E)-N-(naphthalen-2-yl)-2-(2-oxoindolin-3-ylidene)acetamide)
  • Structural Differences: Incorporates a quinoline-indolinylidene moiety instead of a substituted phenyl group.
  • Impact on Properties: Conjugation: Extended conjugation in the indolinylidene system could improve UV absorption properties, making such analogs useful in photodynamic therapy. Biological Activity: The naphthalenyl group may enhance lipophilicity and membrane permeability compared to the target compound’s polar amino and trifluoromethyl groups .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position) Molecular Weight Notable Properties
Target Compound -NH₂ (2), -Cl (6), -CF₃ (4) ~264.6 (calc.) Balanced electron effects, moderate polarity
N-[4-Cl-2-NO₂-6-CF₃-Ph]acetamide -NO₂ (2), -Cl (4), -CF₃ (6) 282.6 High electrophilicity, lower solubility
N-(3-Cl-4-OH-Ph)acetamide -Cl (3), -OH (4) ~185.6 High H-bonding capacity, acidic

Biological Activity

N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, while also incorporating relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3N. The presence of a trifluoromethyl group and a chloro substituent contributes to its unique chemical behavior, enhancing its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related acetamide derivatives demonstrate antibacterial activity against various pathogens:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus40 µg/mL
This compoundP. aeruginosa30 µg/mL

The structural features, particularly the trifluoromethyl group, are believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with bacterial membranes .

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various conditions:

  • Mechanism : Inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways.
  • Case Study : In a model of acute inflammation, related compounds reduced edema significantly compared to control groups .

3. Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally similar derivatives. These studies highlight the compound's ability to induce apoptosis in cancer cell lines:

Cell LineIC50 Value (µM)Reference
HeLa15Zhang et al., 2018
A54910Zhang et al., 2018
Karpas29912Zhang et al., 2018

The introduction of the trifluoromethyl group has been associated with enhanced metabolic stability and improved bioavailability, which are critical factors in the development of effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or variations in substituents can significantly influence pharmacokinetic properties and efficacy:

  • Fluorination : Enhances metabolic stability and lipophilicity.
  • Chloro Substituents : Affect binding affinity to biological targets.

Q & A

Q. What are the optimal synthetic routes for N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide, considering functional group compatibility?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with protecting the amino group of 2-amino-6-chloro-4-(trifluoromethyl)aniline using tert-butyloxycarbonyl (Boc) to prevent undesired side reactions. Subsequent acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) can yield the acetamide derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Structural validation should include 1^1H and 13^{13}C NMR to confirm the acetamide moiety and trifluoromethyl group integrity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR will show characteristic peaks for the aromatic protons (δ 7.2–7.8 ppm), the acetamide methyl group (δ 2.1 ppm), and the NH2_2 group (δ 5.5–6.0 ppm, broad singlet). 19^{19}F NMR is critical for confirming the trifluoromethyl group (δ -60 to -65 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C9_9H8_8ClF3_3N2_2O (exact mass: 264.03 g/mol).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., Z’-LYTE kinase assay) to detect competitive inhibition.
  • Cytotoxicity Testing : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to determine aqueous solubility, critical for pharmacological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethyl group’s role in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) or halogens (e.g., Cl, Br) to assess steric and electronic effects.
  • Biological Testing : Compare IC50_{50} values across analogs in enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target proteins (e.g., TRPV1 receptors).
  • Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes .

Q. How should discrepancies in cytotoxicity data between cancer cell lines be resolved?

  • Methodological Answer :
  • Genetic Profiling : Perform RNA sequencing or proteomic analysis to identify differential expression of target proteins (e.g., TRPV1) across cell lines.
  • Assay Standardization : Ensure consistent cell passage numbers, culture conditions, and drug exposure times.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may vary due to cytochrome P450 activity in different cell lines .

Q. What computational strategies predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify potential off-target binding sites.
  • Toxicity Prediction : Employ QSAR models (e.g., ProTox-II) to predict hepatotoxicity, mutagenicity, and endocrine disruption.
  • ADME Profiling : Simulate intestinal absorption (Caco-2 permeability) and blood-brain barrier penetration using SwissADME .

Q. How can solubility challenges in pharmacological testing be addressed?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, which are cleaved in vivo.
  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vivo dosing.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on TRPV1 receptor modulation by this compound?

  • Methodological Answer :
  • Assay Validation : Confirm receptor expression levels in cell models using Western blotting.
  • Calcium Imaging : Compare calcium influx in TRPV1-transfected vs. wild-type HEK293 cells to isolate target-specific effects.
  • Species-Specific Differences : Test the compound in human vs. rodent TRPV1 isoforms, as binding affinities may vary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.